N-(2-chlorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
The compound N-(2-chlorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS RN: 872208-24-7) features a benzofuro[3,2-d]pyrimidin-4-one core fused with a 3-methoxyphenyl group at position 3 and a sulfanyl-linked 2-chlorophenyl acetamide moiety at position 2 . Its synthesis likely involves cyclization and nucleophilic substitution steps, as seen in analogous compounds .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O4S/c1-32-16-8-6-7-15(13-16)29-24(31)23-22(17-9-2-5-12-20(17)33-23)28-25(29)34-14-21(30)27-19-11-4-3-10-18(19)26/h2-13H,14H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTWPOLJNBRNQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
- Formation of the Benzofuro-Pyrimidinyl Moiety : This step involves the cyclization of appropriate starting materials under controlled conditions to form the benzofuro-pyrimidinyl core.
- Introduction of the Methoxyphenyl Group : This step typically involves electrophilic aromatic substitution reactions to introduce the methoxy group onto the phenyl ring.
- Attachment of the Chlorophenyl Group : This step involves nucleophilic substitution reactions to attach the chlorophenyl group to the core structure.
- Formation of the Sulfanyl Linkage : This step involves the formation of a sulfanyl linkage through thiol-ene reactions or other suitable methods.
Industrial Production Methods: Industrial production of N-(2-chlorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves scaling up the laboratory synthesis procedures. This typically requires optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-chlorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
- Oxidation : The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
- Reduction : Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
- Substitution : The chlorophenyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents.
- Oxidation : Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
- Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
- Substitution : Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
- Oxidation : Formation of sulfoxides or sulfones.
- Reduction : Formation of hydroxyl derivatives.
- Substitution : Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-chlorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:
- Medicinal Chemistry : The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
- Pharmacology : Research focuses on its interactions with various biological targets, including enzymes and receptors.
- Materials Science : The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
- Chemical Biology : Used as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocycle Variations
Analysis :
- Benzofuro vs. Benzothieno Cores: The target compound’s benzofuran core may exhibit stronger π-π interactions compared to the sulfur-containing benzothiophene in , which could influence binding to aromatic-rich biological targets.
- Saturation : The dihydro core in the target compound provides partial saturation, balancing rigidity and flexibility, while hexahydro analogs may improve solubility but reduce planarity.
Substituent Modifications
Analysis :
Sulfanyl Linker and Acetamide Variations
Biological Activity
N-(2-chlorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure that includes a benzofuro-pyrimidine core, which may contribute to its diverse biological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 405.8 g/mol. The unique structural elements include:
- Chlorophenyl Group : Imparts specific electronic properties that may enhance biological interactions.
- Methoxyphenyl Group : Potentially increases lipophilicity, affecting absorption and distribution.
- Benzofuro-Pyrimidine Core : Affects the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that N-(2-chlorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, a screening of drug libraries identified it as a promising candidate against various cancer cell lines, showing significant cytotoxicity in multicellular spheroid models .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.
- Antimicrobial Properties : Similar compounds have shown antibacterial activity, suggesting that this compound might also possess similar properties against specific bacterial strains.
The mechanism by which N-(2-chlorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exerts its effects is likely multifaceted:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cancer cell metabolism or inflammatory processes.
- Receptor Interactions : The compound could interact with various receptors implicated in cell signaling pathways related to growth and inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds within the benzofuran and pyrimidine classes:
- Cytotoxicity Studies : A study on benzofuran derivatives indicated that modifications to the benzofuran structure could significantly enhance cytotoxicity against cancer cells . This suggests that structural variations in N-(2-chlorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide could similarly influence its efficacy.
- Antioxidant Activity : Research on related compounds has shown potential antioxidant properties, which could contribute to their protective effects against oxidative stress in cells .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| N-(2-chlorophenyl)-4-oxoquinazoline | Anticancer | Enzyme inhibition |
| 5-MAPB (benzofuran derivative) | Cytotoxic | Mitochondrial dysfunction |
| SIRT inhibitors (benzofuran derivatives) | Anti-inflammatory | Targeting SIRT enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
